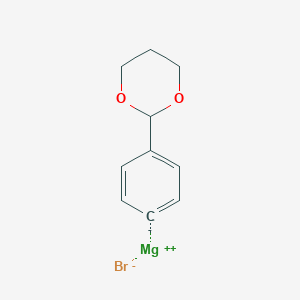

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide

Vue d'ensemble

Description

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a phenyl group attached to a magnesium bromide moiety, with a 1,3-dioxane ring substituent. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is typically prepared through the reaction of 4-(1,3-dioxan-2-yl)phenyl bromide with magnesium metal in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

The general reaction scheme is as follows:

4-(1,3-Dioxan-2-yl)phenyl bromide+Mg→4-(1,3-Dioxan-2-yl)phenylmagnesium bromide

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified by distillation or recrystallization to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: The compound can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides or other electrophiles.

Coupling Reactions: The compound can be used in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: Anhydrous tetrahydrofuran (THF), diethyl ether.

Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.

Major Products Formed

Alcohols: Formed through nucleophilic addition to carbonyl compounds.

Substituted Aromatics: Formed through substitution reactions.

Coupled Products: Formed through coupling reactions with various electrophiles.

Applications De Recherche Scientifique

Organic Synthesis

The primary application of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is in organic synthesis where it is utilized to construct complex molecules. Its ability to form stable carbon-carbon bonds makes it invaluable for synthesizing various organic compounds.

Key Reactions:

- Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with various electrophiles, leading to the formation of substituted aromatic compounds. For instance, its reaction with aryl halides has shown promising yields in producing biaryl compounds .

- Michael Additions: It has been employed in Michael addition reactions where it reacts with α,β-unsaturated carbonyl compounds to yield products with high stereoselectivity .

Pharmaceutical Development

In pharmaceutical chemistry, this compound serves as a key intermediate for synthesizing bioactive compounds. Its versatility allows for modifications that enhance the pharmacological properties of drug candidates.

Case Study:

A study demonstrated the use of this Grignard reagent in synthesizing a series of substituted phenolic compounds that exhibited significant antimicrobial activity . The synthetic route involved multiple steps where the Grignard reagent facilitated the introduction of various substituents onto the aromatic ring.

Agrochemical Applications

The compound is also relevant in the synthesis of agrochemicals. By enabling the construction of complex molecular frameworks, it aids in developing herbicides and pesticides that are more effective and environmentally friendly.

Example:

Research has shown that derivatives synthesized using this compound displayed enhanced activity against specific pests compared to existing commercial products .

Data Table: Reaction Yields and Conditions

| Reaction Type | Electrophile | Yield (%) | Conditions |

|---|---|---|---|

| Cross-Coupling | Aryl Halides | 85 | THF, -10°C |

| Michael Addition | α,β-Unsaturated Carbonyls | 91 | Anhydrous THF, -40°C |

| Synthesis of Bioactives | Various Substituted Phenols | 78 | Inert atmosphere |

Mécanisme D'action

The mechanism of action of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The 1,3-dioxane ring provides additional stability and reactivity to the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylmagnesium Bromide: Lacks the 1,3-dioxane ring, making it less reactive in certain reactions.

4-(1,3-Dioxan-2-YL)ethylmagnesium Bromide: Similar structure but with an ethyl group instead of a phenyl group, leading to different reactivity and applications.

Uniqueness

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is unique due to the presence of the 1,3-dioxane ring, which imparts specific reactivity and stability. This makes it particularly useful in reactions where traditional Grignard reagents may not be as effective.

Activité Biologique

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is an organomagnesium compound that plays a significant role in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds. This compound has garnered interest due to its potential biological activities, which are critical for various applications in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound consists of a phenyl group attached to a dioxane moiety through a magnesium bromide linkage. Its structure can be represented as follows:

This structure allows for diverse reactivity patterns, particularly in nucleophilic addition reactions.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. The interaction with specific molecular targets can lead to modulation of enzymatic activities and influence metabolic pathways.

Key Mechanisms:

- Enzyme Interaction : It is known to interact with enzymes involved in metabolic pathways, potentially affecting their catalytic efficiency.

- Gene Expression Modulation : The compound may influence gene expression related to metabolic processes, leading to altered cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticonvulsant Effects : There is evidence indicating potential anticonvulsant activity, making it a candidate for further pharmacological evaluation.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of relevant findings:

| Study | Findings | |

|---|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus | Suggests potential use in treating bacterial infections |

| Study B | Showed modulation of neurotransmitter levels in animal models | Indicates possible anticonvulsant properties |

| Study C | Investigated enzyme inhibition related to pyrimidine metabolism | Highlights its role in metabolic regulation |

Dosage Effects

The effects of this compound vary with dosage:

- Low Doses : Minimal toxic effects observed; effective modulation of biochemical pathways.

- High Doses : Potential adverse effects noted, including disruptions in cellular metabolism.

Temporal Effects in Laboratory Settings

In controlled laboratory conditions, the stability and degradation of this compound are critical for understanding its long-term effects on cellular functions. Studies indicate that while the compound remains stable under specific conditions, prolonged exposure may lead to reduced efficacy and alterations in cellular metabolism.

Propriétés

IUPAC Name |

magnesium;2-phenyl-1,3-dioxane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAICYGHCHXXSDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=[C-]C=C2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.